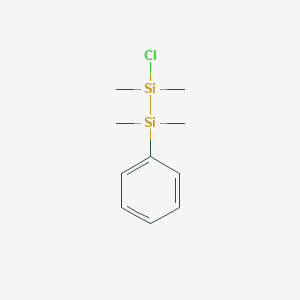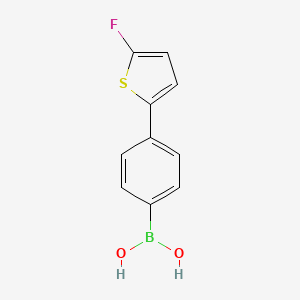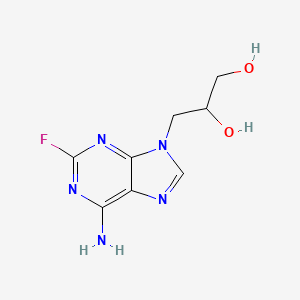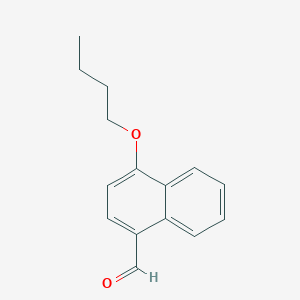
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with piperidin-4-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazines, while oxidation reactions can produce N-oxides .
科学的研究の応用
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research .
類似化合物との比較
Similar Compounds
2-Chloro-3-(piperidin-4-ylmethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,3-Dichloropyrazine: Contains two chlorine atoms on the pyrazine ring.
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure with a pyridine ring and no chlorine atom.
Uniqueness
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities .
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-3-(piperidin-4-ylmethoxy)pyrazine |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h5-6,8,12H,1-4,7H2 |
InChIキー |
QZOOAAPPSXBBNK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1COC2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)

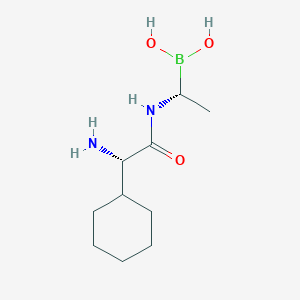
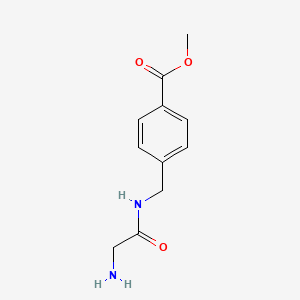

![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

